molecular formula C7H5F2NO B161619 3,5-Difluorobenzamide CAS No. 132980-99-5

3,5-Difluorobenzamide

Cat. No. B161619
M. Wt: 157.12 g/mol
InChI Key: CGOIBYYWOVRGGV-UHFFFAOYSA-N
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Description

3,5-Difluorobenzamide is a chemical compound with the molecular formula C7H5F2NO . It has an average mass of 157.117 Da and a monoisotopic mass of 157.033920 Da .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzamide consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The linear formula is C6H3F2C(O)NH2 .


Physical And Chemical Properties Analysis

3,5-Difluorobenzamide is a solid at room temperature . It has a melting point range of 155-158 °C . The compound is stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Structural, Thermal, and Mechanical Properties of Polymorphs

Research on polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in solid states. These polymorphs, characterized by their distinct mechanical properties, demonstrate the significant role of 3,5-difluorobenzamide in understanding molecular interactions and material properties (Mondal et al., 2017).

Synthesis Techniques for Insecticides

3,5-Difluorobenzamide plays a role in the synthesis of various insecticides, such as Teflubenzuron and Bistrifluron. These synthesis processes highlight the chemical's utility in producing compounds with high yields and environmental friendliness (Feng Shi-long, 2006); (Liu An-chan, 2015).

Antibacterial Applications

2,6-Difluorobenzamides, including derivatives of 3,5-difluorobenzamide, have been investigated for their potential as antibacterial drugs. They show the ability to interfere with bacterial cell division by inhibiting the FtsZ protein, an essential factor in bacterial reproduction (Straniero et al., 2023); (Chiodini et al., 2015).

Photocatalytic Degradation Studies

Studies on the photodecomposition of propyzamide, a compound related to 3,5-difluorobenzamide, demonstrated the enhanced rate of mineralization and reduction of toxic intermediates when using TiO2-loaded adsorbents. This research provides insights into environmental applications of 3,5-difluorobenzamide related compounds (Torimoto et al., 1996).

Efficient Production Techniques

Advancements in biotechnology have enabled efficient production of 2,6-difluorobenzamide, a compound related to 3,5-difluorobenzamide, using recombinant Escherichia coli. This represents a significant development in producing key intermediates for pesticide industries (Zhengfei Yang et al., 2018).

Exploration of New Structural Perspectives

Research on the solid-state polymerization of 3,5-dihalo-4-aminobenzoylchlorides, related to 3,5-difluorobenzamide, provides new insights into the structural properties and potential applications of these polymers (Sandor & Foxman, 2000).

Safety And Hazards

3,5-Difluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIBYYWOVRGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371696
Record name 3,5-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzamide

CAS RN

132980-99-5
Record name 3,5-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132980-99-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane (20 mg, 0.092 mmol, prepared as described in PCT WO 09/018505, herein incorporated by reference with regard to such synthesis), o-(benzotriazol-1-yl)-N,N,N,1-tetramethyluronium hexafluorophosphate (HBTU, 41.7 mg, 0.110 mmol) and 3,5-difluorobenzoic acid (17.4 mg, 0.110 mmol) in N,N-dimethylformamide (DMF, 2 ml) was added triethylamine (28 mg, 0.28 mmol) at room temperature. The reaction mixture was stirred overnight at room temperature, diluted with ethyl acetate (200 ml) and washed with 20% aqueous potassium carbonate. The residue was purified by silica gel chromatography with the eluent methanol:triethylamine=300:1. The solvent was removed to give (2S,3R)-N-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)-3,5-difluorobenzamide (30 mg, 76%), purity by HPLC: 100% (214 nm), 98.2% (254 nm); 1H NMR (400 MHz, CDCl3) d 8.48 (d, j=2.0 Hz, 1H), 8.36 (dd, j=1.7 Hz, j=4.9 Hz, 1H), 7.56-7.60 (m, 1H), 7.14-7.20 (m, 1H), 7.05-7.14 (m, 2H), 6.87-6.96 (m, 1H), 6.23 (d, j=7.8 Hz, 1H), 3.88-3.96 (m, 1H), 3.02-3.13 (m, 1H), 2.82-3.00 (m, 4H), 2.65-2.82 (m, 2H), 1.97-2.05 (m, 1H), 1.58-1.84 (m, 3H), 1.43-1.55 (m, 1H); ESI-MS 358.1(MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
o-(benzotriazol-1-yl)-N,N,N,1-tetramethyluronium hexafluorophosphate
Quantity
41.7 mg
Type
reactant
Reaction Step Two
Quantity
17.4 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
JK Laha, PU Shah, KP Jethava - Chemical Communications, 2013 - pubs.rsc.org
A palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides under a mild basic condition has been developed affording …
Number of citations: 35 pubs.rsc.org
RJ Weikert, S Bingham Jr, MA Emanuel… - Journal of medicinal …, 1991 - ACS Publications
Reaction of 3-amino derivatives of the nematocides tetramisole and levamisole with variously substituted ben-zoylisocyanates gave a series of benzoylureas I which were tested for …
Number of citations: 55 pubs.acs.org
SS Laev, VD Shteingarts - Journal of fluorine chemistry, 1999 - Elsevier
Aqueous ammonia has been found to be a good and versatile medium for the highly selective hydrodehalogenation of polyfluoroarenes by zinc under unprecedentedly mild conditions. …
Number of citations: 53 www.sciencedirect.com
D Guan, HX Luan, M Patiguli, QJ Jiao, QQ Yun… - …, 2019 - Wiley Online Library
An efficient, metal‐free C–H halogenated method for the synthesis of β‐halogenated carboxamides using non‐corrosive NXS (X=Cl, Br) as the halogenated source and ammonium …
AS Culf, M Cuperlovic-Culf, RJ Ouellette… - Organic letters, 2015 - ACS Publications
One-pot syntheses of fluorescent o-aminobenzoates, o-aminopyridine carboxylates, and a 2′-amino-[1,1′-biphenyl]-2-carboxylic acid are described. Carbodiimides are used as the …
Number of citations: 11 pubs.acs.org
GF Mercaldi, AG Eufrásio, AT Ranzani… - ACS Infectious …, 2021 - ACS Publications
Chagas disease, an infectious condition caused by Trypanosoma cruzi, lacks treatment with drugs with desired efficacy and safety profiles. To address this unmet medical need, a set of …
Number of citations: 1 pubs.acs.org
SD Bagul, JD Rajput, C Srivastava, RS Bendre - Molecular Diversity, 2018 - Springer
Abstract In designing of novel insect growth regulators (IGRs), biologically occurring carvacrol has been structurally modified to thiadiazole and oxadiazole moieties. Two series of …
Number of citations: 10 link.springer.com
M Hadjeri, EL Peiller, C Beney, N Deka… - Journal of medicinal …, 2004 - ACS Publications
We report the synthesis of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones and their biological activity as antitumor agents. These molecules were initially evaluated for their ability to …
Number of citations: 105 pubs.acs.org
V Zingel, S Elz, W Schunack - European Journal of Medicinal Chemistry, 1990 - Elsevier
2-Phenylhistamines with various substituents at the phenyl ring were synthesized and the influence of substitution in ortho, meta or para position on histamine H 1 -agonistic activity was …
Number of citations: 49 www.sciencedirect.com

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